4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine

Physicochemical profiling CNS drug discovery Lipophilicity

4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a heterocyclic small molecule (C7H8ClN5S, MW 229.69 g/mol) belonging to the pyrazolo[3,4-d]pyrimidine family. Its core scaffold is decorated with four key substituents: a chlorine atom at position 4, a methyl group at N-1, a primary amine at position 3, and a methylthio group at position 6.

Molecular Formula C7H8ClN5S
Molecular Weight 229.69 g/mol
CAS No. 627060-62-2
Cat. No. B3275596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine
CAS627060-62-2
Molecular FormulaC7H8ClN5S
Molecular Weight229.69 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=N1)N)C(=NC(=N2)SC)Cl
InChIInChI=1S/C7H8ClN5S/c1-13-6-3(5(9)12-13)4(8)10-7(11-6)14-2/h1-2H3,(H2,9,12)
InChIKeyXRYHDBQSKAIUPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine (CAS 627060-62-2): Core Scaffold and Procurement-Relevant Identity


4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a heterocyclic small molecule (C7H8ClN5S, MW 229.69 g/mol) belonging to the pyrazolo[3,4-d]pyrimidine family [1]. Its core scaffold is decorated with four key substituents: a chlorine atom at position 4, a methyl group at N-1, a primary amine at position 3, and a methylthio group at position 6 [1]. This specific substitution pattern differentiates it from other pyrazolo[3,4-d]pyrimidine derivatives and dictates its reactivity profile as a synthetic intermediate in medicinal chemistry programs, particularly those targeting kinase inhibition .

Why Generic Substitution of 4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine (CAS 627060-62-2) Fails in Research Procurement


In pyrazolo[3,4-d]pyrimidine-based research, simple substitution with a different analog (e.g., replacing the 4-chloro with a 4-methoxy or altering the N-1 substituent) fundamentally changes the compound's reactivity, physicochemical profile, and potential biological target engagement. The specific combination of a 4-chloro leaving group, a 3-amino hydrogen-bond donor/acceptor, and a 6-methylthio moiety creates a unique pharmacophore that is not replicated by any single commercially available analog [1]. Consequently, procurement decisions must be compound-specific; generic replacement with a seemingly similar pyrazolo[3,4-d]pyrimidine cannot guarantee the same synthetic outcome or biological activity .

Quantitative Differentiation Evidence for 4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine (CAS 627060-62-2) vs. Closest Analogs


Physicochemical Differentiation: XLogP3-AA Lipophilicity Advantage for CNS Drug Design

The target compound has a computed XLogP3-AA value of 1.6 [1]. In contrast, the commonly available analog 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8), which lacks the N-1 methyl, 3-amino, and 6-methylthio groups, has a significantly lower computed XLogP3 of approximately 0.9 [2]. This 0.7 log unit difference corresponds to a roughly 5-fold higher predicted lipophilicity, which directly impacts membrane permeability and CNS penetration potential in drug discovery programs.

Physicochemical profiling CNS drug discovery Lipophilicity

Topological Polar Surface Area (TPSA) Differentiation for Oral Bioavailability Prediction

The target compound has a TPSA of 94.9 Ų [1], which is within the favorable range for oral bioavailability (<140 Ų) but significantly higher than the TPSA of the des-amino, des-methylthio analog 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 23000-43-3), estimated at approximately 45 Ų [2]. This difference arises from the presence of the primary amine and methylthio groups, which add hydrogen-bonding capacity.

Oral bioavailability Drug-likeness ADME prediction

Vendor-Specific Purity and Quality Control Differentiation

Commercially, the target compound is offered by multiple vendors with documented purity specifications. Bidepharm provides a standard purity of 95% with batch-specific QC data including NMR, HPLC, and GC . CymitQuimica lists a minimum purity of 95% . In contrast, the 4-methoxy analog (CAS 223464-70-8) is listed at 95% purity by CalpacLab but without specified multi-method QC documentation [1]. The availability of comprehensive, multi-technique QC characterization for the target compound provides procurement confidence for sensitive synthetic or biological applications.

Chemical procurement Quality assurance Purity specification

Synthetic Utility: The 4-Chloro Leaving Group Enables Selective Derivatization

The presence of the 4-chloro substituent in the target compound makes it an electrophilic partner for nucleophilic aromatic substitution (SNAr) reactions, enabling diverse C-4 derivatization . The 4-methoxy analog (CAS 223464-70-8) is significantly less reactive under SNAr conditions due to the poorer leaving group ability of methoxide versus chloride [1]. This differential reactivity is well-established in heterocyclic chemistry: the chloride derivative reacts with amines at room temperature to 80°C, whereas the methoxy analog typically requires harsher conditions or fails to react.

Synthetic chemistry Building block Nucleophilic aromatic substitution

Molecular Recognition: Hydrogen Bond Donor/Acceptor Profile for Kinase ATP-Binding Site Engagement

The target compound possesses 1 hydrogen bond donor (3-NH2) and 5 hydrogen bond acceptors (N1, N2 of pyrazole, N4, N6 of pyrimidine, S of methylthio), as computed by PubChem [1]. In contrast, the des-amino analog 4-chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (a hypothetical comparator lacking the 3-amine) would have 0 HBD and 4 HBA. The 3-amino group is critical for forming key hydrogen bond interactions with the hinge region of kinase ATP-binding sites, a feature shared by many clinically relevant kinase inhibitors .

Kinase inhibition Molecular recognition Hydrogen bonding

Optimal Research and Procurement Scenarios for 4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine (CAS 627060-62-2)


Kinase Inhibitor Library Synthesis via C-4 Derivatization

The 4-chloro leaving group enables efficient, parallel SNAr derivatization with diverse amines to generate focused kinase inhibitor libraries. The 3-amino group serves as a critical hinge-binding motif, while the 6-methylthio group can modulate hydrophobic pocket occupancy. This compound is ideally suited as a core scaffold for ATP-competitive kinase inhibitor design programs, where the 1-methyl group provides metabolic stability [1].

CNS-Penetrant Kinase Probe Development

With a computed XLogP3 of 1.6 and TPSA of 94.9 Ų, this compound falls within the favorable physicochemical space for CNS drug discovery (XLogP 1-4, TPSA < 90 Ų is ideal; this compound's TPSA is slightly above optimal but still acceptable). Its lipophilicity advantage over simpler pyrazolo[3,4-d]pyrimidine scaffolds makes it a preferred starting point for developing brain-penetrant kinase probes targeting CNS disorders [1].

Chemical Biology Tool Compound Synthesis

The combination of a reactive 4-chloro handle for facile derivatization and a 3-amino group for target engagement makes this compound an attractive building block for synthesizing chemical biology probes, including affinity-based probes and PROTAC precursors. The comprehensive QC documentation available from vendors ensures batch-to-batch reproducibility essential for chemical biology studies [1].

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